

Spectroscopic and Synthetic Profile of N-Boc-allylglycine Methyl Ester: A Technical Guide

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Compound of Interest

Compound Name: *N-Boc-allylglycine methyl ester*

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For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic and synthetic characteristics of **N-Boc-allylglycine methyl ester**. This key building block is frequently utilized in the synthesis of peptidomimetics and other complex organic molecules.

This document outlines the essential spectroscopic data for **N-Boc-allylglycine methyl ester**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it details the experimental protocols for its synthesis and characterization, ensuring reproducibility for research and development applications.

Spectroscopic Data Summary

The following tables provide a comprehensive summary of the key spectroscopic data for **N-Boc-allylglycine methyl ester**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|--------------------------------------|
| 5.62-5.71 | m | 1 H | -CH=CH ₂ |
| 5.10-5.12 | m | 1 H | -CH=CH ₂ (trans) |
| 5.08 | s | 1 H | -CH=CH ₂ (cis) |
| 5.04 | br s | 1 H | NH |
| 4.32-4.38 | m | 1 H | α -CH |
| 3.70 | s | 3 H | -OCH ₃ |
| 2.41-2.53 | m | 2 H | -CH ₂ -CH=CH ₂ |
| 1.40 | s | 9 H | -C(CH ₃) ₃ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--------------------------------------|
| 172.62 | Ester C=O |
| 155.27 | Carbamate C=O |
| 132.42 | -CH=CH ₂ |
| 119.12 | -CH=CH ₂ |
| 79.94 | -C(CH ₃) ₃ |
| 53.0 | α -CH |
| 52.29 | -OCH ₃ |
| 36.86 | -CH ₂ -CH=CH ₂ |
| 28.37 | -C(CH ₃) ₃ |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Table 3: IR and HRMS Data

| Spectroscopic Technique | Characteristic Values |
|--|---|
| IR (film) cm^{-1} [1] | 3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6 |
| HRMS (M+1) ⁺ [1] | Calculated for $\text{C}_{11}\text{H}_{19}\text{NO}_4$: 230.1314; Found: 230.13867 |

Experimental Protocols

The synthesis of **N-Boc-allylglycine methyl ester** can be achieved through a zinc-mediated, palladium-catalyzed cross-coupling reaction.[\[1\]](#)

Synthesis of N-(Boc)-Allylglycine Methyl Ester

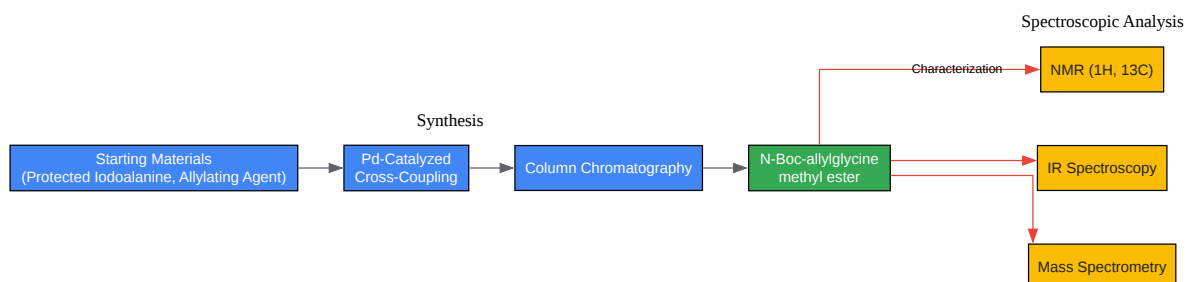
The synthesis involves the reaction of a protected iodoalanine derivative with an allylating agent in the presence of a palladium catalyst and activated zinc. A detailed, step-by-step procedure has been published in Organic Syntheses.[\[1\]](#)

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent.[\[1\]](#) Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- IR Spectroscopy: The IR spectrum was obtained from a thin film of the compound.[\[1\]](#)
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed to confirm the elemental composition of the product.[\[1\]](#)

Workflow and Methodological Overview

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of **N-Boc-allylglycine methyl ester**.



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Synthesis and Spectroscopic Analysis Workflow.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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